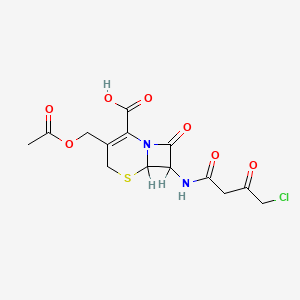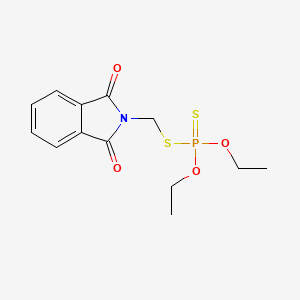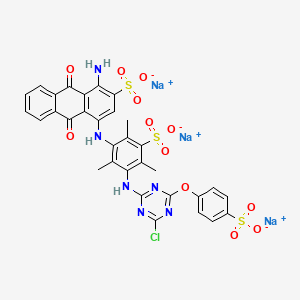
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt: is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural features, which include multiple functional groups such as sulfonic acid, amino, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt involves multiple steps:
Formation of the Anthracenesulfonic Acid Core: The initial step involves the sulfonation of anthracene to form 2-anthracenesulfonic acid. This is typically achieved by reacting anthracene with sulfuric acid under controlled temperature conditions.
Introduction of Amino Groups: The amino groups are introduced through nitration followed by reduction. Nitration is carried out using a mixture of nitric acid and sulfuric acid, and the resulting nitro compound is reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Attachment of the Triazine Moiety: The triazine moiety is introduced by reacting the amino-substituted anthracenesulfonic acid with 4-chloro-6-(4-sulfophenoxy)-1,3,5-triazine. This reaction is typically carried out in an aqueous medium at an elevated temperature.
Final Assembly and Trisodium Salt Formation: The final step involves the coupling of the intermediate compounds to form the desired product. The trisodium salt is formed by neutralizing the sulfonic acid groups with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the nitro groups (if present) to form amino groups. Reducing agents such as hydrogen gas in the presence of a catalyst are commonly used.
Substitution: The triazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride
Nucleophiles for Substitution: Amines, thiols
Major Products Formed
Oxidation Products: Oxidized derivatives of the anthracene and amino groups
Reduction Products: Amino-substituted derivatives
Substitution Products: Triazine derivatives with various substituents
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool for researchers.
Biology
In biological research, the compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property is utilized in various imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, the compound has potential applications as a diagnostic agent. Its fluorescent properties can be used to detect specific biomolecules or to monitor physiological changes in real-time.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings.
Mechanism of Action
The mechanism of action of this compound is primarily based on its ability to interact with specific molecular targets. The sulfonic acid and amino groups allow it to form strong interactions with proteins and other biomolecules. The triazine moiety can undergo substitution reactions, enabling the compound to modify its targets chemically. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt
- 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-(4-sulfophenoxy)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
Uniqueness
The trisodium salt form of the compound is unique due to its enhanced solubility in water compared to its disodium and monosodium counterparts. This increased solubility makes it more suitable for applications that require aqueous solutions, such as biological and medical research.
Properties
CAS No. |
70900-41-3 |
|---|---|
Molecular Formula |
C32H22ClN6Na3O12S3 |
Molecular Weight |
883.2 g/mol |
IUPAC Name |
trisodium;1-amino-4-[3-[[4-chloro-6-(4-sulfonatophenoxy)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C32H25ClN6O12S3.3Na/c1-13-25(35-20-12-21(53(45,46)47)24(34)23-22(20)27(40)18-6-4-5-7-19(18)28(23)41)14(2)29(54(48,49)50)15(3)26(13)36-31-37-30(33)38-32(39-31)51-16-8-10-17(11-9-16)52(42,43)44;;;/h4-12,35H,34H2,1-3H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,36,37,38,39);;;/q;3*+1/p-3 |
InChI Key |
BEWFIUGVZTWSRR-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)Cl)OC3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


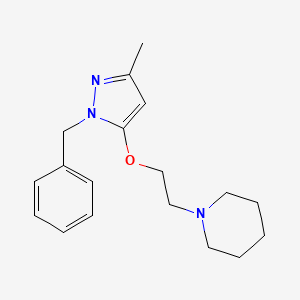
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)


![2-ethyl-3-[(Z)-2-ethynyloct-1-enyl]-2-methyloxirane](/img/structure/B13798709.png)

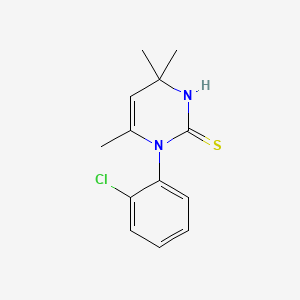
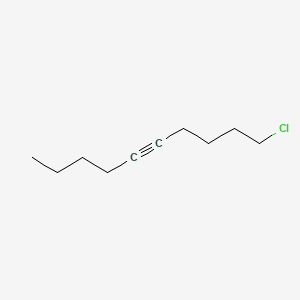
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)



